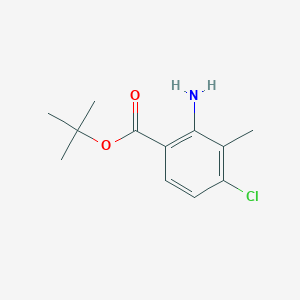
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1170287-04-3 . It has a molecular weight of 259.8 and its IUPAC name is methyl 2- (4-piperidinylsulfanyl)phenyl ether hydrochloride . It is a white to yellow solid and is primarily used in scientific research.
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 259.8 . The compound should be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Structure and Reactivity
Piperidine derivatives, such as "4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride," often exhibit unique chemical reactivity due to their structural features. The presence of a piperidine ring can influence the pharmacological and biochemical properties of these compounds. For example, nucleophilic aromatic substitution reactions have been explored for piperidine compounds, showcasing their potential in synthetic organic chemistry for constructing complex molecules (Pietra & Vitali, 1972).
Pharmacological Applications
Piperidine derivatives are known for their wide range of pharmacological applications. The structural moiety of piperidine is found in numerous therapeutic agents, indicating its significance in drug design. For instance, piperazine, a structurally related compound, has been utilized in various therapeutic uses, such as antipsychotic, antidepressant, anticancer, and antihistamine agents. This highlights the potential for "this compound" to be explored in similar pharmacological contexts (Rathi, Syed, Shin, & Patel, 2016).
Advanced Oxidation Processes
The study of advanced oxidation processes, including the use of persulfate-based approaches, provides insights into the degradation of organic pollutants. While not directly related to "this compound," understanding these processes is essential for evaluating the environmental impact and degradation pathways of complex organic compounds (Lee, von Gunten, & Kim, 2020).
Potential Environmental Impact
Research on environmental estrogens, such as methoxychlor and its metabolites, underscores the importance of assessing the environmental and health impacts of chemical compounds. Although "this compound" is not specifically mentioned, the principles of studying the effects of chemicals on reproductive health and development can be applied to a wide range of compounds (Cummings, 1997).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P280 and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Protective gloves and eye protection should be worn when handling the compound .
properties
IUPAC Name |
4-(2-methoxyphenyl)sulfanylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXRSUVCDEALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-hydroxy-N-(1-hydroxybutan-2-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2720011.png)


![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2720016.png)



![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2720021.png)